(R)-1-Methyl hydrogen 3-methylglutarate

Catalog No.
S1942095
CAS No.
63473-60-9
M.F
C7H12O4
M. Wt
160.17 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1-Methyl hydrogen 3-methylglutarate

CAS Number

63473-60-9

Product Name

(R)-1-Methyl hydrogen 3-methylglutarate

IUPAC Name

(3R)-5-methoxy-3-methyl-5-oxopentanoic acid

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

InChI

InChI=1S/C7H12O4/c1-5(3-6(8)9)4-7(10)11-2/h5H,3-4H2,1-2H3,(H,8,9)/t5-/m1/s1

InChI Key

BYBMHSADRRMVHY-RXMQYKEDSA-N

SMILES

CC(CC(=O)O)CC(=O)OC

Canonical SMILES

CC(CC(=O)O)CC(=O)OC

Isomeric SMILES

C[C@H](CC(=O)O)CC(=O)OC
  • Chiral Building Block

    Due to its chiral center (designated by (R) in the name), (R)-1-Methyl hydrogen 3-methylglutarate could be a valuable building block in the synthesis of other chiral molecules. Chiral molecules exist in mirror-image forms that can have different biological properties. (R)-1-Methyl hydrogen 3-methylglutarate could be used to introduce a specific chirality into a target molecule ()

  • Metabolic Studies

    The molecule's structure shares similarities with 3-methylglutaric acid, a metabolite involved in the mevalonate pathway, which is essential for cholesterol biosynthesis. Studying the cellular uptake and metabolism of (R)-1-Methyl hydrogen 3-methylglutarate could provide insights into this pathway or potentially serve as a tool to modulate it ().

R-MMG is an organic acid with the chemical formula C7H12O4. It exists as a chiral molecule, meaning it has a non-superimposable mirror image, denoted by the "(R)" designation. Information on its natural occurrence is scarce, but it can be synthesized in the lab []. While its biological function remains unclear, its structural similarity to MGA has sparked interest in its potential applications.


Molecular Structure Analysis

R-MMG possesses a carboxylic acid group (COOH) responsible for its acidic properties. It also contains a central carbon chain with a methyl group (CH3) attached at the third carbon position and another methyl group attached to the first carbon, designated as the "R" configuration []. The presence of the two methyl groups distinguishes it from MGA, which has only one. This difference might influence how R-MMG interacts with other molecules.


Chemical Reactions Analysis

  • Esterification: R-MMG can react with alcohols to form esters in the presence of an acid catalyst [].
  • Decarboxylation: Under extreme heat or with specific catalysts, R-MMG might lose its CO2 group, leading to a ketone or aldehyde formation [].

XLogP3

0.8

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Methyl (R)-(+)-3-methylglutarate

Dates

Modify: 2023-08-16

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